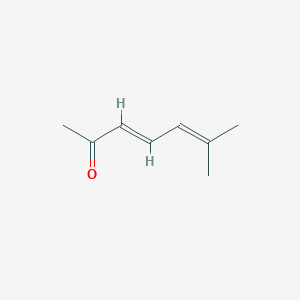

6-Methyl-3,5-heptadien-2-one

Beschreibung

6-Methyl-3,5-heptadien-2-one is an organic compound that has garnered attention for its presence in various natural sources and its applications in the flavor and fragrance industry. Its chemical structure and functional groups make it a molecule of interest in the broader field of organic chemistry.

Chemically classified as an enone, this compound possesses a ketone functional group conjugated with a carbon-carbon double bond. nih.govfemaflavor.org This structural feature is central to its reactivity and chemical properties. The general structure of an enone is RC(=O)CR', and in this specific molecule, the conjugated system extends to a second double bond, forming a dienone system. femaflavor.org This extended conjugation influences the molecule's spectroscopic properties and reactivity.

The table below outlines the fundamental chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₈H₁₂O |

| Molecular Weight | 124.18 g/mol |

| CAS Number | 1604-28-0 |

| Appearance | Liquid |

| IUPAC Name | (3E)-6-methylhepta-3,5-dien-2-one |

This data is compiled from multiple sources. nih.govfishersci.be

While a detailed historical timeline for the initial synthesis of this compound is not extensively documented in readily available literature, the study of related enones and dienones has been a fundamental aspect of organic chemistry for over a century. Research into compounds with similar structures, such as 6-methyl-5-hepten-2-one, provides context for the synthetic methodologies that would have been available and likely employed for the synthesis of this compound. These methods often involve condensation reactions, such as the aldol condensation, which have been well-established since the 19th century.

Early interest in this and similar compounds was likely driven by their identification in natural products. For instance, this compound has been detected in tomatoes (Solanum lycopersicum). The development of analytical techniques such as gas chromatography-mass spectrometry (GC-MS) in the mid-20th century was instrumental in identifying and quantifying such volatile compounds in complex natural mixtures.

The evolution of research on this compound has been influenced by its application as a flavoring agent, as evidenced by its FEMA (Flavor and Extract Manufacturers Association) number, 3363. nih.gov This suggests that a significant portion of the research has been conducted within the flavor and fragrance industry, focusing on its sensory properties and safety for consumption.

The current research landscape for this compound is characterized by its use as a starting material in organic synthesis and its role in biocatalysis. A notable recent study demonstrated the transformation of this compound into sulcatone, a valuable floral compound. This conversion was achieved with high efficiency using an ene-reductase from Saccharomyces pastorianus, highlighting the potential of biocatalytic methods for the stereoselective reduction of this dienone.

Another area of contemporary research involves its application in the synthesis of more complex molecules. For example, it is used in the preparation of (RS)-(E)-2,6-dimethyl-1,2-epoxy-3,5-heptadiene. This demonstrates its utility as a building block in the synthesis of other specialty chemicals.

Future research on this compound is likely to expand in several directions:

Asymmetric Synthesis: The development of new stereoselective methods for the synthesis of specific isomers of this compound could open up new applications, particularly in the synthesis of chiral molecules.

Biocatalysis and Green Chemistry: Further exploration of enzymatic transformations, as demonstrated by its conversion to sulcatone, could lead to more sustainable and environmentally friendly synthetic routes to valuable fine chemicals.

Materials Science: While not a current focus, the dienone functionality of this compound could potentially be exploited in the synthesis of novel polymers or other materials, although this remains a speculative area of research.

Natural Product Chemistry: Continued investigation into the biosynthesis and ecological role of this compound in plants and other organisms could provide new insights into its function in nature.

Eigenschaften

IUPAC Name |

(3E)-6-methylhepta-3,5-dien-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-7(2)5-4-6-8(3)9/h4-6H,1-3H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSKXSFZGARKWOW-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C/C=C/C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to pale yellow oily liquid; cinnamon-like odour with a coconut undertone | |

| Record name | 6-Methyl-3,5-heptadien-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1066/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

almost insoluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |

| Record name | 6-Methyl-3,5-heptadien-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1066/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.895-0.899 | |

| Record name | 6-Methyl-3,5-heptadien-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1066/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1604-28-0, 16647-04-4 | |

| Record name | 3,5-Heptadien-2-one, 6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001604280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methyl-3,5-heptadien-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016647044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Heptadien-2-one, 6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-methylhepta-3,5-dien-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.007 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3E)-6-methylhepta-3,5-dien-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHYL-3,5-HEPTADIEN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7CMP2E76C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Biosynthetic Pathways of 6 Methyl 3,5 Heptadien 2 One

Branched-Chain Amino Acid Degradation Pathways

The biosynthesis of many volatile compounds in plants originates from the degradation of amino acids. nih.gov For 6-Methyl-3,5-heptadien-2-one, the proposed pathway begins with the essential amino acid leucine (B10760876).

The initial steps of leucine catabolism are well-established. Leucine first undergoes transamination to form α-ketoisocaproate. This reaction is typically catalyzed by a branched-chain amino acid aminotransferase. Subsequently, α-ketoisocaproate is subjected to oxidative decarboxylation, a reaction mediated by the branched-chain α-keto acid dehydrogenase complex, to yield isovaleryl-CoA.

From isovaleryl-CoA, the pathway continues with a dehydrogenation step, catalyzed by isovaleryl-CoA dehydrogenase, to produce 3-methylcrotonyl-CoA. It is from this six-carbon intermediate that the pathway is thought to diverge towards the formation of this compound. A plausible subsequent step involves the condensation of 3-methylcrotonyl-CoA with acetyl-CoA, which would extend the carbon chain to the required eight carbons. This would be followed by a series of reduction, dehydration, and oxidation steps to yield the final dienone structure. While the precise enzymatic machinery for these latter steps has not been fully elucidated, this proposed pathway aligns with known biochemical transformations in plant secondary metabolism.

Related Biogenic Volatile Organic Compound (bVOC) Synthesis

The degradation of branched-chain amino acids is a significant source of a wide array of bVOCs in plants and microorganisms. nih.gov Besides leucine, the catabolism of isoleucine and valine also leads to the formation of various volatile aldehydes, alcohols, esters, and ketones that contribute to the characteristic aromas of fruits and flowers.

For instance, the degradation of isoleucine can lead to the formation of 2-methylbutanal and related compounds, while valine degradation can produce isobutyraldehyde. These pathways share similar initial enzymatic steps with leucine degradation, such as transamination and decarboxylation. The diversity of the final volatile products arises from the different carbon skeletons of the initial amino acids and the specific enzymatic pathways that follow the initial degradation steps. The study of these related pathways provides a broader context for understanding the biosynthesis of this compound and highlights the metabolic plasticity of plants in producing a rich tapestry of volatile compounds.

Chemical Synthesis and Derivatization of 6 Methyl 3,5 Heptadien 2 One

Established Synthetic Methodologies

Traditional synthesis of 6-Methyl-3,5-heptadien-2-one relies on well-documented organic reactions that are adaptable to industrial-scale production. These methods prioritize the use of readily available and inexpensive starting materials.

Acetone and 2-methylbuten-2-al Reaction

One plausible pathway for the synthesis of this compound is through a base-catalyzed aldol condensation. magritek.com This class of reaction is a cornerstone of carbon-carbon bond formation, involving the reaction of two carbonyl compounds to form a new β-hydroxy carbonyl compound, which subsequently dehydrates. magritek.comthieme-connect.de

Table 1: Aldol Condensation Reactants

| Nucleophile Precursor | Electrophile | Catalyst | Product |

|---|

Pyrolysis of Tertiary Acetylenic Carbinyl Acetoacetates

A classic method for synthesizing γ,δ-unsaturated ketones involves the pyrolysis of allylic acetoacetates, a transformation known as the Carroll rearrangement. mdma.chalfa-chemistry.com This thermally driven mdma.chmdma.ch-sigmatropic rearrangement is followed by an irreversible decarboxylation, which provides a strong thermodynamic driving force for the reaction. alfa-chemistry.com

The synthesis of this compound through this route begins with a tertiary acetylenic carbinol, specifically 2-methyl-3-butyn-2-ol. chemicalbook.comgoogle.com The synthesis proceeds in the following key steps:

Partial Hydrogenation: The triple bond of 2-methyl-3-butyn-2-ol is selectively reduced to a double bond to form the corresponding tertiary allylic alcohol, 2-methyl-3-buten-2-ol. This is typically achieved using a Lindlar catalyst to prevent over-reduction to the saturated alcohol. chemicalbook.com

Esterification: The resulting allylic alcohol is reacted with an acetoacetylating agent, such as diketene or an alkyl acetoacetate, to form the key precursor: 2-methyl-3-buten-2-yl acetoacetate. chemicalbook.com

Rearrangement and Decarboxylation: This β-keto allyl ester is then subjected to high temperatures. It first rearranges via a six-membered cyclic transition state to form an unstable β-keto carboxylic acid intermediate. alfa-chemistry.com This intermediate rapidly loses carbon dioxide (decarboxylates) to yield the final product. In this specific case, the initial rearrangement can lead to an allenic ketone, which then isomerizes to the more stable conjugated diene structure of this compound.

Advanced Synthetic Strategies and Catalysis

Modern synthetic chemistry seeks to improve upon traditional methods by developing more efficient, selective, and milder reaction conditions. For the synthesis of this compound and related compounds, catalytic methods have been introduced to overcome the limitations of classical approaches.

For aldol-type condensations, catalysts can improve reaction efficiency and yield. The use of phase-transfer catalysts, such as benzyltriethylammonium chloride, has been shown to be effective in related syntheses. chemicalbook.com Furthermore, heterogeneous catalysts, including copper supported on ceria-zirconia, offer a dual function: metallic sites for alcohol dehydrogenation (to form an aldehyde in situ) and basic sites to promote the subsequent condensation with a ketone. mdpi.com

A significant advancement for the Carroll rearrangement is the development of a palladium(0)-catalyzed variant. This strategy avoids the harsh thermal conditions of the traditional pyrolysis. The palladium catalyst facilitates the formation of an intermediate organometallic complex, which then undergoes decarboxylation and allylation under significantly milder conditions, often at or below room temperature. alfa-chemistry.com

Stereoselective Synthesis of this compound Isomers

The presence of a disubstituted double bond at the C3-C4 position means that this compound can exist as two geometric isomers: (3E)- and (3Z)-. The control of stereochemistry is a crucial aspect of modern organic synthesis.

While not extensively documented for this specific compound, stereoselective synthesis of such isomers can be achieved using olefination reactions like the Horner-Wadsworth-Emmons (HWE) reaction. This method involves reacting a phosphonate-stabilized carbanion with a carbonyl compound. The stereochemical outcome can be controlled by modifying the phosphonate reagent and reaction conditions. orgsyn.org

The Still-Gennari modification of the HWE reaction typically provides high selectivity for the (Z)-isomer. orgsyn.org

The standard HWE reaction using unmodified phosphonates often favors the formation of the thermodynamically more stable (E)-isomer. orgsyn.org

The stereochemical outcome of the Carroll rearrangement can also be influenced by the steric properties of the substituents on the allylic ester precursor. alfa-chemistry.com

Derivatization and Analog Development

This compound serves as a versatile building block for the synthesis of more complex molecules. Its conjugated diene and ketone functionalities allow for a range of chemical transformations.

Preparation of Epoxy Derivatives (e.g., (RS)-(E)-2,6-dimethyl-1,2-epoxy-3,5-heptadiene)

This compound is a known precursor for the synthesis of (RS)-(E)-2,6-dimethyl-1,2-epoxy-3,5-heptadiene. fishersci.be This transformation is an epoxidation reaction, which involves the addition of a single oxygen atom across one of the double bonds to form an oxirane ring.

The epoxidation of a conjugated diene requires regioselectivity, as the two double bonds exhibit different reactivities. In the case of this compound, the C5-C6 double bond is more electron-rich and sterically accessible than the C3-C4 double bond, which is part of an electron-deficient enone system. Therefore, electrophilic epoxidizing agents will preferentially attack the C5-C6 bond.

Modern catalytic systems are highly effective for such selective epoxidations. For instance, methyltrioxorhenium (MTO) used in catalytic amounts with hydrogen peroxide as the oxidant is a highly effective system for the regioselective monoepoxidation of conjugated dienes. nih.govorganic-chemistry.org Other common reagents for this transformation include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or buffered dimethyldioxirane (DMDO). researchgate.net

Table 2: Table of Compounds

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| This compound | 6-Methylhepta-3,5-dien-2-one | C₈H₁₂O |

| Acetone | Propan-2-one | C₃H₆O |

| 2-methylbut-2-enal | 2-Methylbut-2-enal | C₅H₈O |

| 2-methyl-3-butyn-2-ol | 2-Methylbut-3-yn-2-ol | C₅H₈O |

| Lindlar catalyst | N/A | N/A |

| 2-methyl-3-buten-2-ol | 2-Methylbut-3-en-2-ol | C₅H₁₀O |

| Diketene | 4-Methyleneoxetan-2-one | C₄H₄O₂ |

| Alkyl acetoacetate | Alkyl 3-oxobutanoate | Variable |

| 2-methyl-3-buten-2-yl acetoacetate | (2-Methylbut-3-en-2-yl) 3-oxobutanoate | C₁₀H₁₄O₃ |

| Benzyltriethylammonium chloride | N,N,N-Triethyl-1-phenylmethanaminium chloride | C₁₃H₂₂ClN |

| (RS)-(E)-2,6-dimethyl-1,2-epoxy-3,5-heptadiene | (E)-2,3-Epoxy-2,6-dimethylhepta-4,6-diene | C₉H₁₄O |

| Methyltrioxorhenium (MTO) | Methyltrioxorhenium(VII) | CH₃O₃Re |

| Hydrogen peroxide | Dihydrogen dioxide | H₂O₂ |

| meta-Chloroperoxybenzoic acid (m-CPBA) | 3-Chloroperoxybenzoic acid | C₇H₅ClO₃ |

| Dimethyldioxirane (DMDO) | 3,3-Dimethyldioxirane | C₃H₆O₂ |

| Isovaleraldehyde | 3-Methylbutanal | C₅H₁₀O |

Synthesis of Related Enone and Ketone Structures

The synthesis of α,β-unsaturated and β,γ-unsaturated ketones is a significant area of research in organic chemistry, as these structural motifs are present in numerous natural products and serve as versatile intermediates for further chemical transformations. Methodologies for constructing enone and ketone structures related to this compound often focus on creating carbon-carbon bonds and introducing unsaturation in a controlled manner.

One notable approach involves the copper-catalyzed stereoselective and enantiodivergent synthesis of (Z)- or (E)-β,γ-unsaturated ketones. nih.gov In this method, the reaction of acyl fluorides with silyl-substituted 1,3-dienes yields β,γ-unsaturated ketones with an α-tertiary stereocenter. The stereochemical outcome of the reaction is dependent on the nature of the silyl group on the diene. For instance, phenyldimethylsilyl-substituted 1,3-dienes predominantly yield (Z)-β,γ-unsaturated ketones, while triisopropylsilyl-substituted dienes favor the formation of (E)-β,γ-unsaturated ketones. nih.gov The products of these reactions are valuable as they contain multiple functional groups that can be further derivatized. nih.gov

The following table summarizes the results of the copper-catalyzed synthesis of various (Z)-β,γ-unsaturated ketones from acyl fluorides and a phenyldimethylsilyl-substituted 1,3-diene.

| Product | Acyl Fluoride Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Z:E Selectivity |

|---|---|---|---|---|

| 2m | Indole-derived | 84 | 98 | >20:1 |

| 2n | Benzothiophene-derived | 70 | 99 | >20:1 |

| 2o | Furan-derived | 78 | 98 | 15:1 |

| 2p | Thiophene-derived | 72 | 99 | >20:1 |

| 2q | α,β-unsaturated | 75 | 99 | >20:1 |

Another effective method for the synthesis of α,β-unsaturated ketones is the Hβ zeolite-catalyzed reaction of alkynes and aldehydes under solvent-free conditions. This process proceeds through a tandem hydration/condensation mechanism to produce a variety of α,β-unsaturated carbonyl compounds in good to excellent yields.

A classic method for preparing α,β-unsaturated ketones involves the alpha-halogenation of a ketone followed by an elimination reaction. youtube.com The initial step is the halogenation at the alpha-carbon under acidic conditions to prevent multiple halogen additions. youtube.com The subsequent elimination of the halogen is typically achieved using a base, such as lithium carbonate, to introduce the double bond between the alpha and beta carbons. youtube.com

The synthesis of 6-Methyl-5-hepten-2-one, a structurally related ketone and an important intermediate for various fragrances and vitamins, can be accomplished through several routes. chemicalbook.com These synthetic pathways start from different common materials, as summarized below. chemicalbook.com

| Starting Materials | Key Steps |

|---|---|

| Acetylene and Acetone | Ethynylation of acetone, partial hydrogenation, reaction with diketene or an alkyl acetoacetate, followed by a Carroll rearrangement. |

| Isobutylene, Acetone, and Formaldehyde | One-step synthesis under high temperature and pressure, or a two-step process involving the formation and subsequent rearrangement of an α-methylheptenone intermediate. |

| Isoprene | Reaction with isopentenyl chloride and acetone in the presence of a phase transfer catalyst like benzyltriethylammonium chloride. |

Furthermore, a patented process describes the synthesis of α,β-unsaturated ketones by first reacting an aldehyde with pyrrolidine, followed by the addition of a ketone and trifluoroacetic acid at low temperatures. google.com This method is particularly useful for preparing intermediates for substituted 1,4-dihydropyridines. google.com

Analytical Methodologies for 6 Methyl 3,5 Heptadien 2 One

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the analysis of 6-Methyl-3,5-heptadien-2-one, providing the means to separate it from complex mixtures and to quantify its concentration. Gas chromatography, in particular, is a powerful tool for the analysis of volatile compounds like this ketone.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography coupled with mass spectrometry (GC-MS) is a primary technique for the identification and quantification of this compound. This method combines the superior separation capabilities of gas chromatography with the sensitive and specific detection afforded by mass spectrometry. In practice, a sample containing the analyte is vaporized and introduced into a gas chromatograph, where it is separated based on its boiling point and affinity for the stationary phase of the chromatographic column. As the separated components exit the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for the compound, allowing for its definitive identification.

While direct injection of a liquid sample is possible, sample preparation techniques are often employed to extract and concentrate the analyte from its matrix. For instance, a liquid-liquid extraction (LLE) followed by GC-MS analysis has been developed for the determination of the related compound, 6-methyl-5-hepten-2-one, in complex fruit matrices. nih.gov This approach demonstrates high linearity and precision, offering a rapid and cost-effective alternative to other methods. nih.gov Given the structural similarity, this methodology is readily adaptable for the analysis of this compound.

This compound has been identified as a volatile component in various natural sources, including certain species of Artemisia. nih.gov The analysis of such plant materials by GC-MS allows for the characterization of their essential oil composition and the identification of individual constituents, including this specific ketone.

Below is an interactive data table summarizing typical GC-MS parameters that can be used for the analysis of this compound.

| Parameter | Value |

| Column Type | Non-polar (e.g., DB-5ms) or polar (e.g., DB-WAX) |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial temp. 40-60 °C, ramp to 200-250 °C |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 40-350 |

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is particularly well-suited for the analysis of volatile and semi-volatile organic compounds. When coupled with GC-MS, it provides a sensitive and efficient method for the analysis of this compound in various sample types.

In HS-SPME, a fused-silica fiber coated with a stationary phase is exposed to the headspace above a sample in a sealed vial. The volatile analytes, including this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. After an equilibrium or pre-equilibrium period, the fiber is withdrawn and inserted into the hot injector of a gas chromatograph, where the adsorbed analytes are thermally desorbed and transferred to the GC column for separation and subsequent detection by MS.

This technique has been widely applied to the analysis of volatile compounds in plant materials, such as Artemisia species. researchgate.netsdkx.netnih.gov The choice of fiber coating, extraction temperature, and extraction time are critical parameters that must be optimized to achieve the desired sensitivity and selectivity for the target analyte. sdkx.net For example, a 65 μm PDMS/DVB fiber has been shown to be effective for the extraction of a broad range of volatile components from Artemisia argyi at an extraction temperature of 60 °C. sdkx.net

The following interactive table outlines key parameters in the HS-SPME-GC-MS analysis of volatile compounds like this compound.

| Parameter | Description | Typical Value/Condition |

| SPME Fiber | The type of coating on the fiber determines its selectivity. | Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) |

| Extraction Temperature | Affects the vapor pressure of the analyte and the partitioning kinetics. | 40-80 °C |

| Extraction Time | The duration the fiber is exposed to the headspace. | 15-60 min |

| Desorption Temperature | The temperature of the GC injector to release the analytes from the fiber. | 250 °C |

| Desorption Time | The time the fiber remains in the injector. | 2-5 min |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound. Mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy each provide unique and complementary information about the molecule's structure.

Mass Spectrometry (MS) Fragmentation Analysis

In mass spectrometry, this compound is ionized, typically by electron impact (EI), which results in the formation of a molecular ion (M+•) and a series of fragment ions. The pattern of these fragment ions is characteristic of the molecule's structure and can be used for its identification.

The mass spectrum of this compound shows a molecular ion peak at a mass-to-charge ratio (m/z) of 124, corresponding to its molecular weight. nist.gov The fragmentation pattern is consistent with that of an α,β-unsaturated ketone. Key fragment ions observed in the mass spectrum are presented in the table below.

| m/z | Proposed Fragment |

| 109 | [M - CH₃]⁺ |

| 81 | [M - CH₃CO]⁺ |

| 67 | [C₅H₇]⁺ |

| 43 | [CH₃CO]⁺ |

The base peak in the spectrum is often observed at m/z 109, resulting from the loss of a methyl group. nih.gov Another significant peak at m/z 43 corresponds to the acetyl cation ([CH₃CO]⁺), which is characteristic of methyl ketones.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure as a conjugated ketone.

The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) group stretching vibration. Due to the conjugation of the carbonyl group with the carbon-carbon double bonds, this band appears at a lower wavenumber, typically in the range of 1660-1690 cm⁻¹, compared to a saturated ketone which absorbs around 1715 cm⁻¹. pressbooks.publibretexts.org The conjugation delocalizes the π-electrons, imparting a partial single bond character to the C=O bond, which requires less energy to stretch. pressbooks.pubjove.com

Other significant absorptions include those for the C=C stretching vibrations of the conjugated diene system, which appear in the region of 1600-1650 cm⁻¹, and the C-H stretching vibrations of the methyl and olefinic protons, typically observed around 2900-3100 cm⁻¹.

The table below summarizes the key IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~2900-3100 | C-H Stretch | Alkyl and Alkenyl |

| ~1670 | C=O Stretch | Conjugated Ketone |

| ~1620 | C=C Stretch | Conjugated Alkene |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. The key proton signals for this compound are expected in the following regions:

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~1.9 | singlet | Protons of the two methyl groups at C6 |

| ~2.2 | singlet | Protons of the methyl group at C1 |

| ~5.8-7.5 | multiplet | Olefinic protons at C3, C4, and C5 |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The expected chemical shifts for the carbons in this compound are summarized below.

| Chemical Shift (ppm) | Carbon Assignment |

| ~18.0, ~25.0 | C7, C8 (methyl groups at C6) |

| ~27.0 | C1 (methyl group at C2) |

| ~125-155 | C3, C4, C5, C6 (olefinic carbons) |

| ~198.0 | C2 (carbonyl carbon) |

The downfield chemical shift of the carbonyl carbon (C2) is highly characteristic of ketones. libretexts.org The olefinic carbons (C3, C4, C5, and C6) resonate in the typical region for sp²-hybridized carbons.

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment.researchgate.net

The definitive identification and purity verification of this compound rely on a combination of advanced spectroscopic and chromatographic techniques. These methodologies provide a comprehensive understanding of the compound's molecular structure and sample purity, which is crucial for its application in research and industry.

Structural Elucidation

The structural framework of this compound, a conjugated dienone, is primarily elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are indispensable tools for mapping the connectivity of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides key information about the chemical environment of the hydrogen atoms. The signals in the vinylic region confirm the presence of the diene system, with their coupling constants providing insight into the stereochemistry (E/Z configuration) of the double bonds. The characteristic signals for the methyl groups, including the isopropylidene and acetyl moieties, are also readily identifiable.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing the number of distinct carbon environments. spectrabase.com The downfield signal for the carbonyl carbon is a key indicator of the ketone functional group. The signals for the sp² hybridized carbons of the diene and the sp³ hybridized carbons of the methyl groups can be assigned to complete the carbon skeleton. spectrabase.com A reference spectrum was recorded in CDCl₃ using a Varian XL-100 instrument. spectrabase.com

| ¹³C NMR Chemical Shifts |

| Data sourced from: |

| Solvent: |

| Instrument: |

| Copyright: |

| Detailed chemical shift values are available in specialized databases. |

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its structure.

| Mass Spectrometry Data | |

| Molecular Formula | C₈H₁₂O rsc.orgnist.gov |

| Molecular Weight | 124.1803 rsc.orgnist.gov |

| Ionization Method | Electron Ionization (EI) |

| Detailed fragmentation data can be accessed through the NIST/EPA/NIH Mass Spectral Library. |

Purity Assessment

Ensuring the purity of this compound is critical for its intended applications. Chromatographic techniques are the primary methods for assessing purity.

Gas Chromatography (GC): Gas chromatography, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), is a powerful technique for separating volatile compounds and determining their purity. A sample of this compound can be injected into the GC, where it is volatilized and separated from any impurities based on differences in boiling point and polarity as it passes through the column. The resulting chromatogram will show a major peak corresponding to this compound and potentially smaller peaks for any impurities. The area under each peak is proportional to the concentration of the compound, allowing for quantitative purity assessment. For instance, a purity of ≥96% has been reported for commercially available samples, likely determined by a chromatographic method such as GC. scbt.com

High-Performance Liquid Chromatography (HPLC): For less volatile impurities or for alternative separation selectivity, HPLC can be employed. A suitable mobile and stationary phase can be selected to achieve separation of this compound from related substances. Detection is typically achieved using a UV detector, leveraging the chromophore of the conjugated dienone system.

By combining these advanced analytical techniques, a comprehensive profile of this compound can be established, confirming its structural integrity and quantifying its purity.

Biological and Ecological Significance of 6 Methyl 3,5 Heptadien 2 One

Role in Plant Volatile Emissions and Chemosignaling

6-Methyl-3,5-heptadien-2-one is a naturally occurring biogenic volatile organic compound (BVOC) that has been identified in the emissions of various plants, including Artemisia annua and Curcuma mangga. nih.gov As a component of a plant's volatile profile, it plays a crucial role in chemical signaling, mediating interactions with other organisms in its environment. nih.govresearchgate.net The specificity of these chemical cues is often determined by the precise mixture and ratio of different volatile compounds released by the plant. researchgate.net

Plants are in a constant dialogue with their surroundings through the emission of VOCs. nih.gov These volatile signals are instrumental in attracting pollinators and repelling herbivores. The chemical information encoded in these volatile blends can be highly specific, allowing plants to engage with mutualistic partners while deterring antagonists. researchgate.netuva.nl The emission of compounds like this compound can be influenced by various factors, including the plant's physiological state, the time of day, and environmental conditions. researchgate.net For instance, the release of certain volatiles can be induced by herbivore feeding, acting as an indirect defense mechanism by attracting natural enemies of the attacking insect.

The perception of these volatile signals by insects is a complex process, enabling them to locate host plants for feeding and oviposition. researchgate.net The unique chemical signature of a plant, created by its specific blend of VOCs, allows insects to distinguish between different plant species and even between different varieties within the same species. researchgate.net Therefore, this compound, as part of this intricate chemical communication network, contributes to the ecological fitness of the emitting plant.

Metabolomic Profiling and Biomarker Potential

This compound has been identified in food items such as cherry and garden tomatoes (Solanum lycopersicum). foodb.cahmdb.ca This presence in commonly consumed foods suggests its potential as a biomarker for dietary intake. The detection of this compound in human samples could indicate the recent consumption of tomato-based products.

In the broader context of metabolomics, the analysis of volatile organic compounds is a growing field of interest for its potential in non-invasive disease diagnosis. nih.gov Altered VOC profiles in exhaled breath, feces, or urine have been associated with various conditions, including gut dysbiosis and colorectal neoplasia. nih.gov While specific research on this compound as a disease biomarker is limited, the principle of using VOCs as metabolic fingerprints is well-established. nih.gov Changes in the gut microbiota composition and activity, for instance, can lead to measurable differences in the human VOC profile.

The following table summarizes the presence of this compound in different biological and food sources, highlighting its potential utility in metabolomic studies.

| Source | Species/Type | Potential Application |

| Plant | Artemisia annua, Curcuma mangga | Ecological studies, chemosignaling research |

| Food | Cherry Tomato (Solanum lycopersicum var. cerasiforme) | Dietary biomarker |

| Food | Garden Tomato (Solanum lycopersicum) | Dietary biomarker |

Interactions with Biological Systems

Immunomodulatory Activities of Related Compounds

This compound belongs to the class of α,β-unsaturated carbonyl compounds. hmdb.ca This class of compounds is known for its reactivity and diverse pharmacological activities, including immunomodulatory effects. nih.gov Numerous natural compounds containing the α,β-unsaturated carbonyl moiety, such as curcumin, chalcone, and zerumbone, have demonstrated primarily immunosuppressive and anti-inflammatory activities. nih.gov

The immunomodulatory effects of these related compounds are exerted through various mechanisms. They can influence the function of immune cells from both the innate and adaptive immune systems, including granulocytes, monocytes, macrophages, dendritic cells, T cells, and B cells. nih.gov For example, some α,β-unsaturated carbonyl compounds have been shown to inhibit the expression of pro-inflammatory genes and enhance detoxification pathways in macrophages. The reactive nature of the α,β-unsaturated carbonyl group is believed to be responsible for these biological activities. nih.gov

Plant-derived compounds, including various phytochemicals like flavonoids, alkaloids, and terpenoids, have a long history of use for their immunomodulating properties. nih.gov These compounds can act as immunostimulants or immunosuppressants, influencing the intricate network of the immune system. nih.gov The study of such compounds provides a basis for understanding the potential biological activities of structurally related molecules like this compound.

Impact on Gut Microbiota and Metabolic Fingerprints

The gut microbiome plays a critical role in human health, and its composition can be significantly influenced by dietary components. Recent research has highlighted the impact of ketogenic diets, which are high in fat and low in carbohydrates, on the gut microbiota. nih.gov A key metabolic feature of a ketogenic diet is the production of ketone bodies. Studies in both humans and mice have shown that ketogenic diets can lead to a notable decrease in the abundance of certain beneficial bacteria, such as Bifidobacterium. nih.govexamine.com

The interplay between dietary compounds, the gut microbiota, and the host's metabolome is a complex area of research. nih.gov The potential for this compound to modulate the gut microbiome and consequently alter metabolic fingerprints warrants further investigation, given the established effects of other ketones.

| Compound Class | Example | Observed Effect on Gut Microbiota |

| Ketone Bodies | Beta-hydroxybutyrate | Decreased abundance of Bifidobacterium |

| α,β-Unsaturated Carbonyl | Curcumin | Modulatory effects on gut microbiota |

Ecological Impacts as a Biogenic Volatile Organic Compound

As a biogenic volatile organic compound (BVOC), this compound, once released into the atmosphere, participates in atmospheric chemistry and can have significant environmental implications. researchgate.net BVOCs are important precursors in the formation of tropospheric ozone and secondary organic aerosols (SOAs), both of which have impacts on air quality and climate. researchgate.netumweltbundesamt.de

The atmospheric chemistry of BVOCs is complex and depends on their reactivity with atmospheric oxidants such as hydroxyl radicals (OH), ozone (O3), and nitrate (B79036) radicals (NO3). researchgate.net The reactions of BVOCs in the atmosphere contribute to the formation of ground-level ozone, a major component of smog and a pollutant that can be harmful to human health and vegetation. vt.edu

Applications in Advanced Materials and Chemical Technologies

Use as a Building Block in Organic Synthesis

6-Methyl-3,5-heptadien-2-one is a versatile compound that serves as a key intermediate and valuable building block in the synthesis of more complex organic molecules. chemimpex.com Its unique chemical structure, characterized by a conjugated double bond system and a ketone functional group, allows for a variety of selective chemical reactions. chemimpex.com This reactivity makes it an important precursor in multi-step synthetic pathways.

One specific application demonstrating its role as a building block is in the preparation of (RS)-(E)-2,6-dimethyl-1,2-epoxy-3,5-heptadiene. fishersci.com The dienone structure of this compound provides a reactive framework for chemists to construct more intricate molecular architectures, highlighting its utility in synthetic organic chemistry.

Potential in Specialty Chemicals and Agrochemicals Development

The utility of this compound extends to the development of various specialty chemicals. chemimpex.com It is recognized for its application in the flavor and fragrance industry, where it is used as a flavoring agent in food products and as a component in perfumes to impart specific aromatic profiles. chemimpex.comnih.gov

In the field of agricultural science, the compound shows potential in the development of agrochemicals. chemimpex.com It is utilized in the formulation of pesticides and herbicides, contributing to crop protection solutions. chemimpex.com Its role as a synthetic intermediate allows for the creation of new active ingredients for the agricultural sector. chemimpex.com

Research into Novel Compound Development with Specific Functional Properties

Researchers and industry professionals utilize this compound for its potential in the development of novel compounds with specific, targeted functional properties. chemimpex.com Its versatile reactivity makes it a subject of research for creating new molecules with desired characteristics.

A significant area of this research is in the pharmaceutical sector. The compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. chemimpex.com This contributes to the development of new medications, as its structure can be modified to produce complex molecules with potential therapeutic efficacy. chemimpex.com

Interactive Data Table: Applications of this compound

| Application Area | Specific Use | Corresponding Section |

| Organic Synthesis | Intermediate for complex molecules | 8.1 |

| Preparation of (RS)-(E)-2,6-dimethyl-1,2-epoxy-3,5-heptadiene | 8.1 | |

| Specialty Chemicals | Flavoring agent | 8.2 |

| Fragrance component | 8.2 | |

| Agrochemicals | Formulation of pesticides | 8.2 |

| Formulation of herbicides | 8.2 | |

| Novel Compounds | Intermediate for pharmaceutical compounds | 8.3 |

Regulatory and Safety Considerations in Research

Research Use Only Designations

6-Methyl-3,5-heptadien-2-one is frequently supplied by chemical manufacturers with a "Research Use Only" (RUO) designation. scbt.commedtecheurope.org This label signifies that the product is intended exclusively for laboratory research purposes and is not for use in diagnostic or therapeutic procedures. scbt.comasm.org The RUO classification is critical as it distinguishes the compound from substances intended for direct medical use in patients, which are subject to more stringent regulatory review. johner-institute.com

Products labeled as RUO are essential for a wide range of scientific investigations, including fundamental research, the development of new diagnostic tools, and pharmaceutical research. medtecheurope.org The labeling serves as a clear warning that the substance has not been approved or cleared for clinical applications and should be handled accordingly within a controlled laboratory environment. asm.orgjohner-institute.com Suppliers such as Santa Cruz Biotechnology and others explicitly state this limitation on their product information, indicating the compound is for experimental purposes only. scbt.comthegoodscentscompany.com

Hazard Classifications and Precautionary Measures in Laboratory Settings

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with several hazards that necessitate specific precautionary measures in a laboratory setting. nih.govcpachem.com The compound is recognized as a skin irritant, a serious eye irritant, and may cause an allergic skin reaction or respiratory irritation. cpachem.comsigmaaldrich.comsynerzine.com

Key hazard information is summarized below:

| Classification | Code | Description |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Skin Sensitization | H317 | May cause an allergic skin reaction |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |

This data is compiled from multiple safety data sheets. cpachem.comsigmaaldrich.comsynerzine.comsigmaaldrich.com

To mitigate these risks, researchers must adhere to a set of precautionary measures. The following table outlines the recommended P-statements (Precautionary Statements) for handling this compound.

| Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. cpachem.comsynerzine.com |

| P264 | Wash contaminated skin thoroughly after handling. synerzine.com |

| P271 | Use only outdoors or in a well-ventilated area. synerzine.com |

| P280 | Wear protective gloves / eye protection / face protection. cpachem.comsynerzine.com |

| P302 + P352 | IF ON SKIN: Wash with plenty of water. sigmaaldrich.comsigmaaldrich.com |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. cpachem.comsigmaaldrich.com |

| P333 + P313 | If skin irritation or rash occurs: Get medical advice/attention. cpachem.comsynerzine.com |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. cpachem.com |

In the laboratory, adherence to these measures is critical. Standard personal protective equipment (PPE) includes safety glasses or goggles, chemical-resistant gloves, and a lab coat. cpachem.com All work with the compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the formation and inhalation of aerosols or vapors. cpachem.comsynerzine.com

Compliance with Research-Specific Guidelines and Regulations

Compliance for the use of this compound in research is primarily dictated by general laboratory safety regulations and institution-specific guidelines rather than compound-specific mandates. Researchers are obligated to follow the protocols established by occupational safety bodies, such as the Occupational Safety and Health Administration (OSHA) in the United States, which require employers to provide a safe workplace.

The foundation of compliance in a research setting is the chemical's Safety Data Sheet (SDS). cpachem.comsynerzine.com This document provides comprehensive information on safe handling, storage, and disposal. cpachem.com Proper storage involves keeping the container tightly closed in a cool, well-ventilated place, away from incompatible materials and ignition sources. cpachem.comsynerzine.com

Waste disposal must be carried out in accordance with official local, regional, and national regulations. cpachem.comsynerzine.com The compound should not be disposed of with household garbage or allowed to enter sewage systems. cpachem.com Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal procedures for chemical waste. Adherence to these general but crucial guidelines ensures that the use of this compound in research is conducted in a manner that is safe, responsible, and compliant with overarching safety standards.

Q & A

What are the natural sources and biological roles of 6-Methyl-3,5-heptadien-2-one in plant systems?

Level: Basic

Answer:

this compound is naturally found in tomatoes (Solanum lycopersicum), basil (Ocimum basilicum), and green tea (Camellia sinensis), where it contributes to aroma profiles such as sweet, cinnamon, and herbal notes . In tomatoes, it may act as a flavor biomarker or enhancer, detected via gas chromatography (GC) but not yet quantified . Its presence in plant volatile organic compounds (VOCs) suggests roles in pathogen defense, as observed in studies on wheat against Puccinia graminis .

How can this compound be synthesized in laboratory settings?

Level: Basic

Answer:

A common synthetic route involves aldol condensation of acetone with 3-methyl-2-butenal under basic conditions (e.g., NaOH), followed by dehydration to yield the conjugated dienone structure . Industrial methods optimize reaction parameters (e.g., temperature, flow rates) in continuous reactors, with purification via distillation or recrystallization . Advanced catalytic isomerization using vanadium or molybdenum complexes can also selectively produce the compound from allenyl allylic alcohol precursors .

What analytical techniques are employed to characterize this compound and its isomers?

Level: Advanced

Answer:

- ¹³C-NMR Spectroscopy : Resolves electronic environments of carbon atoms, particularly when complexed with transition metals like iron .

- Mass Spectrometry (MS) : Differentiates isomers via fragmentation patterns (e.g., loss of methyl groups) but faces challenges due to overlapping signals from co-eluting isomers .

- Gas Chromatography-Olfactometry (GC-O) : Identifies aroma-active compounds in plant matrices, though low volatility may require headspace solid-phase microextraction (HS-SPME) or solvent-assisted methods .

What methodological approaches are used to assess the safety and sensitization potential of this compound in cosmetic applications?

Level: Advanced

Answer:

The Research Institute for Fragrance Materials (RIFM) employs quantitative risk assessment (QRA) to derive a No Expected Sensitization Induction Level (NESIL) of 110 mg/cm², based on human repeat insult patch tests showing minimal skin sensitization . Acceptable use levels in 12 product categories (e.g., leave-on cosmetics) are determined by comparing systemic toxicity and dermal exposure thresholds .

How do reaction conditions influence the catalytic isomerization of precursors to this compound?

Level: Advanced

Answer:

Nickel, vanadium, or molybdenum catalysts enable selective isomerization of allenyl allylic alcohols (e.g., 6-methyl-1,2,5-heptatrien-4-ol) under controlled conditions. Key variables include:

- Catalyst Loading : Higher metal concentrations improve yield but may increase by-products.

- Temperature : Optimal ranges (e.g., 80–120°C) balance reaction rate and selectivity.

- Solvent System : Polar aprotic solvents (e.g., THF) stabilize intermediates .

What are the antimicrobial mechanisms of this compound against common bacterial strains?

Level: Advanced

Answer:

Studies demonstrate inhibitory effects on Escherichia coli (15 mm zone), Staphylococcus aureus (12 mm), and Listeria monocytogenes (14 mm) via disc diffusion assays . Proposed mechanisms include membrane disruption through hydrophobic interactions with lipid bilayers and interference with ATP synthase activity. Synergy with other essential oil components enhances efficacy, though exact pathways require further elucidation .

How does the stereochemistry of this compound affect its chemical reactivity and biological activity?

Level: Advanced

Answer:

The (E)-isomer (CAS 16647-04-4) exhibits distinct reactivity due to conjugated double bond geometry, influencing outcomes in Diels-Alder reactions and hydrogenation . Biological activity varies: the (E)-isomer shows stronger antimicrobial effects compared to (Z)-configurations, likely due to enhanced membrane permeability . Stereoselective synthesis using chiral catalysts or enzymatic resolution (e.g., ene-reductases) is critical for targeted applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.